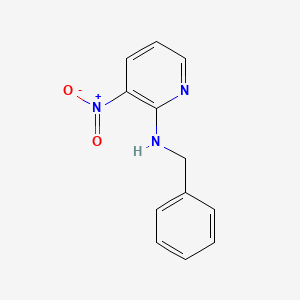

N-benzyl-3-nitropyridin-2-amine

CAS No.: 3723-70-4

Cat. No.: VC5808163

Molecular Formula: C12H11N3O2

Molecular Weight: 229.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3723-70-4 |

|---|---|

| Molecular Formula | C12H11N3O2 |

| Molecular Weight | 229.239 |

| IUPAC Name | N-benzyl-3-nitropyridin-2-amine |

| Standard InChI | InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

| Standard InChI Key | RBBKTZWUWVAWBV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The IUPAC name N-benzyl-3-nitropyridin-2-amine reflects its substitution pattern: a benzyl group attached to the amino nitrogen at position 2 of the pyridine ring and a nitro group at position 3 . The SMILES notation provides a simplified representation of its structure, while the InChIKey RBBKTZWUWVAWBV-UHFFFAOYSA-N enables precise database queries .

Table 1: Key Identifiers of N-Benzyl-3-nitropyridin-2-amine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 3723-70-4 | |

| Molecular Formula | ||

| Molecular Weight | 229.23 g/mol | |

| XLogP3 | 3 | |

| Hydrogen Bond Donors | 1 |

Physicochemical Properties

Thermal and Solubility Characteristics

N-Benzyl-3-nitropyridin-2-amine exhibits a melting point of 80°C and a predicted boiling point of 388.8°C . Its density is estimated at 1.312 g/cm³, and the pKa value of 2.74 suggests weak acidity, likely attributable to the nitro group’s electron-withdrawing effects . The compound’s moderate lipophilicity (XLogP3 = 3) implies reasonable solubility in organic solvents like dichloromethane or ethyl acetate, though aqueous solubility is likely limited .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) are absent in available literature, analogues such as N-benzyl-5-nitropyridin-2-amine (CAS 21626-41-5) provide indirect insights. For instance, IR spectra of similar nitro-pyridines show characteristic peaks near 1560 cm⁻¹ (asymmetric NO₂ stretch) and 1370 cm⁻¹ (symmetric NO₂ stretch) .

Synthetic Routes and Optimization

Reported Synthesis Strategies

-

Nitration of 2-aminopyridine to introduce the nitro group.

-

Benzylation using benzyl bromide under basic conditions.

Table 2: Comparative Synthetic Efficiency

| Route | Steps | Yield | Key Challenges |

|---|---|---|---|

| Hypothetical pathway | 5 | ~15% | Nitration regioselectivity |

| Literature analogue | 13 | 2% | Multi-step purification |

| Manufacturer | Purity | Packaging | Price |

|---|---|---|---|

| Acrotein | 97% | 0.5g | $85.44 |

| AK Scientific | N/A | 1g | $131 |

| Chemenu | 95% | 25g | $426 |

Future Directions

-

Synthetic Optimization: Develop regioselective nitration methods to improve yields.

-

Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibiting properties.

-

Thermal Stability Studies: Assess decomposition kinetics for material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume